(5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, thiazole, and thiazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the furan and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated phenyl derivatives, thioamides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and thiazolidinone groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the phenyl ring.
Scientific Research Applications
(5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, furan-containing molecules, and thiazole-based compounds. Examples include:
Thiazolidinediones: Known for their antidiabetic properties.
Furan derivatives: Used in various chemical and pharmaceutical applications.
Thiazole compounds: Investigated for their antimicrobial and anticancer activities.
Uniqueness
What sets (5Z)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S2/c18-11-7-9(1-3-12(11)19)13-4-2-10(24-13)8-14-15(23)22(16(20)26-14)17-21-5-6-25-17/h1-8,20H/b14-8-,20-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAVGTAEXXKQRS-CLFJUMGRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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